molecular formula C29H22O4 B11165023 7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one

7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11165023
M. Wt: 434.5 g/mol
InChI Key: XECXTYUEFNURKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of benzyloxy groups at the 7th and 8th positions, and a phenyl group at the 4th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylcoumarin and benzyl alcohol.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 7th and 8th positions of the chromen-2-one core are protected using benzyl groups. This is achieved through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in an organic solvent such as toluene or dichloromethane, to ensure complete conversion of the hydroxyl groups to benzyloxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the phenyl group contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as:

    Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Antioxidant Activity: It may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    7,8-bis(benzyloxy)-2-phenyl-4H-chromen-4-one: This compound has a similar structure but differs in the position of the phenyl group.

    7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-thione: This compound has a sulfur atom replacing the oxygen atom in the chromen-2-one core.

    7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-amine: This compound has an amino group instead of the carbonyl group in the chromen-2-one core.

Uniqueness

7,8-bis(benzyloxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzyloxy and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-phenyl-7,8-bis(phenylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O4/c30-27-18-25(23-14-8-3-9-15-23)24-16-17-26(31-19-21-10-4-1-5-11-21)29(28(24)33-27)32-20-22-12-6-2-7-13-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECXTYUEFNURKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.